Insulin Detemir

Description

Properties

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(1R,6R,12S,15S,18S,21S,24S,27S,30S,33S,36S,39S,42R,47R,50S,53S,56S,59S,62S,65S,68S,71S,74R,77S,80S,83S,88R)-88-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-6-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-47-[[(1S)-3-amino-1-carboxy-3-oxopropyl]carbamoyl]-53-(2-amino-2-oxoethyl)-62-(3-amino-3-oxopropyl)-77-[(2S)-butan-2-yl]-24,56-bis(2-carboxyethyl)-83-[(1R)-1-hydroxyethyl]-12,71,80-tris(hydroxymethyl)-33,50,65-tris[(4-hydroxyphenyl)methyl]-15-(1H-imidazol-4-ylmethyl)-27-methyl-18,30,36,59,68-pentakis(2-methylpropyl)-7,10,13,16,19,22,25,28,31,34,37,40,49,52,55,58,61,64,67,70,73,76,79,82,85,87-hexacosaoxo-21,39-di(propan-2-yl)-3,4,44,45,90,91-hexathia-8,11,14,17,20,23,26,29,32,35,38,41,48,51,54,57,60,63,66,69,72,75,78,81,84,86-hexacosazabicyclo[72.11.7]dononacontane-42-carbonyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-6-(tetradecanoylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C267H402N64O76S6/c1-29-32-33-34-35-36-37-38-39-40-50-64-204(347)280-95-52-51-61-170(265(404)405)298-256(395)197-63-54-97-331(197)264(403)220(147(28)336)330-248(387)182(110-154-71-79-160(340)80-72-154)309-240(379)178(106-150-59-48-43-49-60-150)307-237(376)177(105-149-57-46-42-47-58-149)289-207(350)120-282-223(362)162(62-53-96-281-267(276)277)291-227(366)163(84-91-209(352)353)288-206(349)119-283-225(364)192-126-409-410-127-193(252(391)314-187(266(406)407)115-203(275)346)319-241(380)181(109-153-69-77-159(339)78-70-153)308-245(384)185(113-201(273)344)312-231(370)168(86-93-211(356)357)295-233(372)172(99-134(6)7)300-229(368)164(81-88-198(270)341)293-238(377)179(107-151-65-73-157(337)74-66-151)305-235(374)173(100-135(8)9)304-250(389)189(123-333)315-253(392)195-129-412-411-128-194(318-232(371)166(83-90-200(272)343)292-228(367)169(87-94-212(358)359)297-258(397)216(142(22)23)327-262(401)217(143(24)30-2)323-205(348)116-268)254(393)320-196(255(394)329-219(146(27)335)263(402)316-190(124-334)251(390)328-218(144(25)31-3)261(400)322-195)130-413-408-125-191(317-236(375)174(101-136(10)11)301-242(381)183(111-155-117-278-131-285-155)310-230(369)165(82-89-199(271)342)294-244(383)186(114-202(274)345)313-259(398)213(139(16)17)324-222(361)161(269)104-148-55-44-41-45-56-148)224(363)284-121-208(351)290-188(122-332)249(388)311-184(112-156-118-279-132-286-156)243(382)303-176(103-138(14)15)247(386)325-214(140(18)19)257(396)296-167(85-92-210(354)355)226(365)287-145(26)221(360)299-171(98-133(4)5)234(373)306-180(108-152-67-75-158(338)76-68-152)239(378)302-175(102-137(12)13)246(385)326-215(141(20)21)260(399)321-192/h41-49,55-60,65-80,117-118,131-147,161-197,213-220,332-340H,29-40,50-54,61-64,81-116,119-130,268-269H2,1-28H3,(H2,270,341)(H2,271,342)(H2,272,343)(H2,273,344)(H2,274,345)(H2,275,346)(H,278,285)(H,279,286)(H,280,347)(H,282,362)(H,283,364)(H,284,363)(H,287,365)(H,288,349)(H,289,350)(H,290,351)(H,291,366)(H,292,367)(H,293,377)(H,294,383)(H,295,372)(H,296,396)(H,297,397)(H,298,395)(H,299,360)(H,300,368)(H,301,381)(H,302,378)(H,303,382)(H,304,389)(H,305,374)(H,306,373)(H,307,376)(H,308,384)(H,309,379)(H,310,369)(H,311,388)(H,312,370)(H,313,398)(H,314,391)(H,315,392)(H,316,402)(H,317,375)(H,318,371)(H,319,380)(H,320,393)(H,321,399)(H,322,400)(H,323,348)(H,324,361)(H,325,386)(H,326,385)(H,327,401)(H,328,390)(H,329,394)(H,330,387)(H,352,353)(H,354,355)(H,356,357)(H,358,359)(H,404,405)(H,406,407)(H4,276,277,281)/t143-,144-,145-,146+,147+,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,185-,186-,187-,188-,189-,190-,191-,192-,193-,194-,195-,196-,197-,213-,214-,215-,216-,217-,218-,219-,220-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGOZVNFCFYTPAZ-IOXYNQHNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)C1CCCN1C(=O)C(C(C)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC=C4)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C5CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C6CSSCC(C(=O)NC(CSSCC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N5)C(C)C)CC(C)C)CC7=CC=C(C=C7)O)CC(C)C)C)CCC(=O)O)C(C)C)CC(C)C)CC8=CNC=N8)CO)NC(=O)C(CC(C)C)NC(=O)C(CC9=CNC=N9)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)N)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N6)C(C)CC)CO)C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)CN)CO)CC(C)C)CC1=CC=C(C=C1)O)CCC(=O)N)CC(C)C)CCC(=O)O)CC(=O)N)CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@@H]5CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]6CSSC[C@@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N5)C(C)C)CC(C)C)CC7=CC=C(C=C7)O)CC(C)C)C)CCC(=O)O)C(C)C)CC(C)C)CC8=CNC=N8)CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC9=CNC=N9)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=CC=C1)N)C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N6)[C@@H](C)CC)CO)[C@@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)CN)CO)CC(C)C)CC1=CC=C(C=C1)O)CCC(=O)N)CC(C)C)CCC(=O)O)CC(=O)N)CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C267H402N64O76S6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

5917 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169148-63-4 | |

| Record name | Insulin detemir [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0169148634 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Insulin detemir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01307 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

A Deep Dive into Insulin Detemir: Elucidating its Albumin-Binding Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the albumin-binding properties of Insulin Detemir, a long-acting basal insulin analog. Its unique mechanism of protraction, centered on its reversible binding to serum albumin, is critical to its pharmacokinetic and pharmacodynamic profile. This document details the molecular basis of this interaction, presents quantitative binding data, outlines the experimental protocols used for its characterization, and visualizes the underlying processes.

The Molecular Mechanism of Albumin Binding

This compound is a chemically modified human insulin analog. The key modification is the acylation of the ε-amino group of the lysine residue at position B29 with a 14-carbon fatty acid, myristic acid.[1][2] This lipophilic side chain is the primary determinant of this compound's ability to reversibly bind to albumin, the most abundant protein in blood plasma.[3][4]

Upon subcutaneous injection, this compound molecules self-associate into hexamers and di-hexamers, which slows their initial absorption into the bloodstream.[1] Once in circulation, over 98% of this compound molecules bind to albumin. This binding acts as a circulating depot, gradually releasing free this compound to interact with insulin receptors on target tissues. This buffering mechanism is responsible for the prolonged, consistent, and predictable glucose-lowering effect of this compound.

The myristic acid side chain interacts with specific fatty acid binding sites on the albumin molecule. Studies have shown that this compound binds primarily to the fatty acid binding site in domain III (Sudlow's site II) and weakly to domain I. More detailed computational studies, combining molecular dynamics simulations with experimental data, suggest that the most favorable binding site is the overlapping FA3-FA4 site on human serum albumin.

Quantitative Affinity and Kinetic Data

The interaction between this compound and human serum albumin has been quantified using various biophysical techniques. The data consistently demonstrates a high-affinity interaction, which is fundamental to its prolonged in vivo half-life. The following table summarizes the key quantitative parameters reported in the literature.

| Parameter | Symbol | Value | Method | Reference |

| Association Constant | Ka | 104 – 105 M-1 | Not Specified | |

| Binding Stoichiometry | n (Albumin:Detemir) | 1:6 (for hexamer) | Dynamic Light Scattering (DLS) | |

| Free Energy of Binding | ΔG | -28 ± 6 kcal/mol | Molecular Dynamics (MD) Simulations | |

| Plasma Binding | % Bound | > 98% | In vivo / In vitro studies |

Experimental Protocols for Characterization

The determination of binding affinity and kinetics for drug-protein interactions like that of this compound and albumin relies on sophisticated biophysical methods. The primary techniques employed are Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures real-time changes in the refractive index at the surface of a sensor chip to monitor biomolecular interactions. It provides kinetic data, including association (kon) and dissociation (koff) rates, from which the dissociation constant (Kd) can be calculated.

General Experimental Protocol:

-

Chip Preparation & Ligand Immobilization:

-

A sensor chip (e.g., CM5) is activated, typically via amine coupling chemistry.

-

Human Serum Albumin (the ligand) is covalently immobilized onto the activated sensor surface. A reference channel is prepared similarly but without the ligand to subtract non-specific binding and bulk refractive index changes.

-

-

Analyte Interaction Analysis:

-

A running buffer (e.g., HBS-EP+) is continuously passed over the sensor surface to establish a stable baseline.

-

This compound (the analyte) is prepared in a series of concentrations in the running buffer.

-

Each concentration is injected sequentially over the ligand and reference surfaces for a defined period (association phase), followed by an injection of running buffer alone (dissociation phase).

-

-

Data Processing and Analysis:

-

The resulting sensorgrams (response units vs. time) are corrected by subtracting the reference channel signal.

-

The corrected data is then fitted to a suitable binding model (e.g., 1:1 Langmuir binding) using specialized software to determine the kinetic parameters (kon, koff) and the equilibrium dissociation constant (Kd).

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event. It is the gold standard for determining the thermodynamic parameters of an interaction in solution, providing the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) in a single experiment.

General Experimental Protocol:

-

Sample Preparation:

-

Purified Human Serum Albumin and this compound are extensively dialyzed against the same buffer to minimize heats of dilution. Buffer mismatch is a critical source of error.

-

The macromolecule (e.g., albumin at ~10 µM) is placed in the sample cell.

-

The ligand (e.g., this compound at ~100 µM) is loaded into the injection syringe.

-

-

Titration:

-

The experiment is conducted at a constant temperature.

-

A series of small, precise injections of the ligand (from the syringe) are made into the sample cell containing the macromolecule.

-

The heat change associated with each injection is measured relative to a reference cell.

-

-

Data Analysis:

-

The raw data appears as a series of peaks, with the area of each peak corresponding to the heat change per injection.

-

These peak areas are integrated and plotted against the molar ratio of ligand to macromolecule.

-

The resulting binding isotherm is fitted to a binding model to extract the thermodynamic parameters: Ka (and thus Kd), ΔH, and n.

-

Downstream Signaling Post-Albumin Dissociation

Once this compound dissociates from albumin, it functions as a full agonist of the insulin receptor, albeit with a slightly lower molar potency compared to human insulin. The binding of free this compound to the insulin receptor initiates a complex intracellular signaling cascade, primarily through the PI3K/Akt pathway, which ultimately leads to the translocation of GLUT4 transporters to the cell membrane. This facilitates glucose uptake into muscle and fat cells, thereby lowering blood glucose levels.

References

The Cellular Pharmacodynamics of Insulin Detemir: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Insulin detemir is a long-acting basal insulin analog designed to provide a steady, peakless concentration of insulin over an extended period. This is achieved through a unique protraction mechanism involving acylation of the insulin molecule, leading to reversible binding to albumin. At the cellular level, this compound elicits its glucose-lowering effects by binding to the insulin receptor and activating downstream signaling pathways, ultimately leading to increased glucose uptake and metabolism. This technical guide provides an in-depth exploration of the cellular pharmacodynamics of this compound, including its receptor binding kinetics, downstream signaling cascades, and metabolic effects, with a focus on quantitative data and detailed experimental methodologies.

Introduction

This compound is a recombinant human insulin analog in which the amino acid threonine at position B30 is removed, and a 14-carbon fatty acid (myristic acid) is attached to the lysine residue at position B29.[1][2] This structural modification is central to its prolonged duration of action. Following subcutaneous injection, this compound molecules self-associate into dihexamers and reversibly bind to albumin in both the interstitial fluid and the bloodstream.[3][4] This creates a depot effect, from which the insulin analog is slowly released to interact with its target tissues.[3]

Receptor Binding and Affinity

The biological actions of this compound are initiated by its binding to the insulin receptor (IR), a transmembrane protein belonging to the tyrosine kinase receptor family. The IR exists in two isoforms, IR-A and IR-B, which exhibit differential binding affinities for insulin and its analogs.

Quantitative Binding Affinity Data

This compound exhibits a lower binding affinity for the insulin receptor compared to human insulin. This reduced affinity is compensated for by its prolonged presence in the circulation. The following tables summarize the relative binding affinities of this compound and other insulin analogs for the human insulin receptor isoforms (IR-A and IR-B) and the insulin-like growth factor 1 receptor (IGF-1R).

Table 1: Relative Binding Affinities for Insulin Receptor Isoform A (IR-A) and Isoform B (IR-B)

| Ligand | Relative Affinity for IR-A (% of Human Insulin) | Relative Affinity for IR-B (% of Human Insulin) |

| Human Insulin | 100 | 100 |

| This compound | 17 - 66 | 15 - 56 |

| Insulin Glargine | 49 - 88 | 50 - 85 |

| Insulin Aspart | ~100 | ~100 |

| Insulin Lispro | ~100 | ~100 |

Data compiled from multiple sources. The range reflects variability in experimental systems.

Table 2: Relative Binding Affinities for Insulin-Like Growth Factor 1 Receptor (IGF-1R)

| Ligand | Relative Affinity for IGF-1R (% of Human Insulin) |

| Human Insulin | 100 |

| This compound | ≤100 |

| Insulin Glargine | 460 - 700 |

| IGF-1 | 10,000 - 20,000 |

Data compiled from multiple sources.

Experimental Protocol: Competitive Radioligand Receptor Binding Assay

This protocol outlines a standard method for determining the binding affinity of insulin analogs to the insulin receptor.

2.2.1. Materials

-

Cells or Membranes: Cells overexpressing the human insulin receptor (e.g., CHO-hIR or IM-9 cells) or purified cell membranes from these cells.

-

Radioligand: 125I-labeled human insulin.

-

Unlabeled Ligands: Human insulin (for standard curve), this compound, and other insulin analogs to be tested.

-

Binding Buffer: HEPES-based buffer (e.g., 100 mM HEPES, 100 mM NaCl, 5 mM KCl, 1.3 mM MgSO₄, 1 mM EDTA, 10 mM glucose, 15 mM NaOAc, 1% BSA, pH 7.6).

-

Wash Buffer: Ice-cold PBS.

-

Scintillation Fluid.

-

Microplates: 96-well plates.

-

Filtration System: Multi-well plate harvester with glass fiber filters.

-

Gamma Counter.

2.2.2. Procedure

-

Cell/Membrane Preparation: Seed cells in 96-well plates and grow to confluence. Alternatively, prepare purified cell membranes and determine protein concentration.

-

Assay Setup: In a 96-well plate, add a constant amount of cell membranes or whole cells to each well.

-

Competition: Add increasing concentrations of unlabeled insulin (for the standard curve) or the test insulin analogs to the wells.

-

Radioligand Addition: Add a constant, low concentration of 125I-labeled human insulin to all wells.

-

Incubation: Incubate the plate at a specified temperature (e.g., 15°C) for a set duration (e.g., 2.5 hours) to reach binding equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filter will trap the cell membranes and any bound radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a gamma counter.

-

Data Analysis: Plot the percentage of bound radioligand against the logarithm of the unlabeled ligand concentration. Use a non-linear regression model to determine the IC50 value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Downstream Signaling Pathways

Upon binding to the insulin receptor, this compound induces a conformational change in the receptor, leading to autophosphorylation of tyrosine residues on its intracellular β-subunits. This initiates a cascade of intracellular signaling events, primarily through two main pathways: the phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the Ras/mitogen-activated protein kinase (MAPK) pathway.

PI3K/Akt Pathway

The PI3K/Akt pathway is the principal mediator of the metabolic effects of insulin.

-

IRS Docking and PI3K Activation: The phosphorylated insulin receptor serves as a docking site for insulin receptor substrate (IRS) proteins. Upon binding, IRS proteins are tyrosine-phosphorylated, creating binding sites for the p85 regulatory subunit of PI3K. This interaction activates the p110 catalytic subunit of PI3K.

-

PIP3 Generation: Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).

-

Akt Activation: PIP3 recruits and activates phosphoinositide-dependent kinase 1 (PDK1) and Akt (also known as protein kinase B) at the plasma membrane. Akt is then fully activated through phosphorylation by PDK1 and mTORC2.

-

Metabolic Effects: Activated Akt phosphorylates a range of downstream targets to mediate insulin's metabolic actions, including:

-

GLUT4 Translocation: Akt phosphorylates AS160 and TBC1D1, leading to the translocation of GLUT4-containing vesicles to the plasma membrane, thereby increasing glucose uptake into muscle and adipose cells.

-

Glycogen Synthesis: Akt phosphorylates and inactivates glycogen synthase kinase 3 (GSK3), leading to the activation of glycogen synthase and promoting glycogen synthesis in the liver and muscle.

-

Protein Synthesis: Akt activates the mTORC1 pathway, which promotes protein synthesis.

-

Inhibition of Gluconeogenesis: Akt phosphorylates and inhibits the transcription factor FOXO1, suppressing the expression of genes involved in hepatic gluconeogenesis.

-

Ras/MAPK Pathway

The Ras/MAPK pathway is primarily involved in regulating gene expression and cell growth and proliferation.

-

Grb2/Sos Recruitment: The phosphorylated IRS proteins can also recruit the adaptor protein Grb2, which in turn binds to the Son of sevenless (Sos) guanine nucleotide exchange factor.

-

Ras Activation: Sos activates the small G-protein Ras by promoting the exchange of GDP for GTP.

-

MAPK Cascade: Activated Ras initiates a phosphorylation cascade involving Raf, MEK, and ERK (extracellular signal-regulated kinase).

-

Gene Expression: Activated ERK translocates to the nucleus and phosphorylates transcription factors, leading to changes in gene expression related to cell growth, proliferation, and differentiation.

Visualization of Signaling Pathways

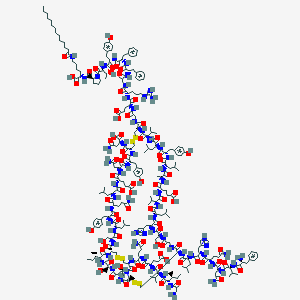

Caption: this compound Signaling Pathway.

Experimental Protocol: Western Blot Analysis of IRS-1 and Akt Phosphorylation

This protocol describes a method to assess the activation of the insulin signaling pathway by measuring the phosphorylation of key downstream molecules.

3.4.1. Materials

-

Cell Line: A suitable cell line that expresses the insulin receptor, such as 3T3-L1 adipocytes or HepG2 hepatocytes.

-

This compound and Human Insulin.

-

Serum-free Medium.

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Assay Reagents: BCA or Bradford assay kit.

-

SDS-PAGE Gels and Electrophoresis Apparatus.

-

PVDF or Nitrocellulose Membranes.

-

Transfer Buffer and Apparatus.

-

Blocking Buffer: 5% non-fat dry milk or BSA in TBST.

-

Primary Antibodies: Rabbit anti-phospho-IRS-1 (Tyr612), rabbit anti-IRS-1, rabbit anti-phospho-Akt (Ser473), rabbit anti-Akt, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH).

-

Secondary Antibody: HRP-conjugated anti-rabbit IgG.

-

Chemiluminescent Substrate.

-

Imaging System.

3.4.2. Procedure

-

Cell Culture and Treatment: Culture cells to near confluence. Serum-starve the cells for several hours before treatment. Stimulate the cells with various concentrations of this compound or human insulin for a specified time (e.g., 10-15 minutes).

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each cell lysate.

-

SDS-PAGE: Denature the protein samples and separate them by size on an SDS-PAGE gel.

-

Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and then incubate it with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped of antibodies and re-probed with an antibody against the total protein (e.g., anti-Akt) and a loading control to normalize the data.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal and the loading control.

Cellular Metabolic Effects

The primary metabolic effect of this compound at the cellular level is the stimulation of glucose uptake.

Quantitative Metabolic Potency

The metabolic potency of this compound is lower than that of human insulin in vitro, which is consistent with its reduced receptor binding affinity.

Table 3: Relative Metabolic Potency of Insulin Analogs (Lipogenesis in Adipocytes)

| Ligand | Relative Potency (% of Human Insulin) |

| Human Insulin | 100 |

| This compound | 17 - 26 (in the absence of albumin) |

| This compound | 3 - 6 (in the presence of albumin) |

| Insulin Glargine | ~50 - 100 |

Data compiled from multiple sources.

Experimental Protocol: 2-Deoxy-D-[3H]glucose Uptake Assay

This protocol details a common method for measuring insulin-stimulated glucose uptake in adipocytes.

4.2.1. Materials

-

Cell Line: Differentiated 3T3-L1 adipocytes.

-

This compound and Human Insulin.

-

Krebs-Ringer-HEPES (KRH) Buffer.

-

2-Deoxy-D-[3H]glucose (Radiolabeled).

-

Unlabeled 2-Deoxy-D-glucose.

-

Cytochalasin B (as a negative control for glucose transport).

-

NaOH.

-

Scintillation Fluid.

-

Liquid Scintillation Counter.

4.2.2. Procedure

-

Cell Preparation: Differentiate 3T3-L1 preadipocytes into mature adipocytes in multi-well plates.

-

Serum Starvation: Serum-starve the adipocytes for several hours.

-

Insulin Stimulation: Treat the cells with various concentrations of this compound or human insulin in KRH buffer for a defined period (e.g., 30 minutes).

-

Glucose Uptake: Add a mixture of 2-deoxy-D-[3H]glucose and unlabeled 2-deoxy-D-glucose to the wells and incubate for a short period (e.g., 5-10 minutes).

-

Termination of Uptake: Stop the glucose uptake by rapidly washing the cells with ice-cold KRH buffer.

-

Cell Lysis: Lyse the cells with NaOH.

-

Quantification: Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Normalize the radioactivity counts to the protein concentration of each well. Plot the glucose uptake against the insulin concentration to determine the EC50 value.

Mechanism of Protraction

The prolonged action of this compound is a result of its unique molecular design, which facilitates self-association and reversible albumin binding.

Caption: Protraction Mechanism of this compound.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for assessing the cellular pharmacodynamics of an insulin analog.

Caption: Experimental Workflow for Cellular Pharmacodynamics.

Conclusion

This compound's unique molecular structure confers a prolonged and predictable pharmacodynamic profile through its self-association and reversible albumin binding. At the cellular level, it functions as a full agonist at the insulin receptor, albeit with lower affinity than human insulin. It activates the canonical insulin signaling pathways, leading to the expected metabolic outcomes of increased glucose uptake and utilization. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the cellular mechanisms of this compound and other insulin analogs.

References

The Architecture of Endurance: A Technical Guide to the Prolonged Action of Insulin Detemir

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the intricate structural and molecular mechanisms that underpin the extended duration of action of Insulin Detemir, a long-acting basal insulin analogue. By examining its unique chemical modifications, this document provides a comprehensive overview of the key factors contributing to its pharmacokinetic and pharmacodynamic profile, offering valuable insights for researchers and professionals in the field of diabetes therapeutics and drug development.

Core Structural Modification: The Key to Protraction

This compound is a human insulin analogue engineered to provide a consistent and prolonged glucose-lowering effect. The cornerstone of its design lies in a specific structural alteration: the acylation of the ε-amino group of the Lysine residue at position B29 with a 14-carbon fatty acid, myristic acid.[1][2] This modification is achieved by removing the Threonine residue at position B30 of the B-chain.[1][3] This seemingly simple addition of a fatty acid chain fundamentally alters the molecule's behavior both at the subcutaneous injection site and within the systemic circulation, forming the basis of its protracted action.[4]

Mechanisms of Prolonged Action: A Two-Fold Strategy

The prolonged action of this compound is not the result of a single mechanism but rather a synergistic interplay of two key processes: self-association at the injection site and reversible binding to serum albumin.

Subcutaneous Depot Formation: Self-Association into Hexamers and Dihexamers

Upon subcutaneous injection, this compound molecules exhibit a strong tendency to self-associate. In its pharmaceutical formulation, it exists as soluble hexamers stabilized by zinc ions. Following injection, the myristic acid side chains of adjacent hexamers interact, leading to the formation of dihexameric and even multi-hexameric complexes. This creates a subcutaneous depot from which the insulin is slowly released as the larger complexes gradually dissociate back into monomers. This slow dissociation process is the initial and primary factor contributing to the delayed absorption of this compound into the bloodstream.

Systemic Buffering: Reversible Binding to Serum Albumin

Once absorbed into the circulation, the myristic acid moiety of this compound facilitates its reversible binding to serum albumin, the most abundant protein in human plasma. Over 98% of circulating this compound is bound to albumin. This binding acts as a circulating reservoir, further slowing the distribution of the insulin to its target tissues and protecting it from degradation. Only the free, unbound fraction of this compound is pharmacologically active and able to bind to the insulin receptor. This reversible binding to albumin provides a "buffering" effect, ensuring a more constant and predictable concentration of free insulin over an extended period.

Quantitative Data Presentation

The following tables summarize the key quantitative parameters that define the pharmacokinetic and binding properties of this compound.

| Parameter | Value | Reference(s) |

| Bioavailability | ~60% | |

| Volume of Distribution (Vd) | ~0.1 L/kg | |

| Time to Maximum Concentration (Tmax) | 6 - 8 hours | |

| Terminal Half-life (t1/2) | 5 - 7 hours (dose-dependent) | |

| Duration of Action | Up to 24 hours |

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value | Reference(s) |

| Albumin Binding | >98% | |

| Association Constant (Ka) for Albumin Binding | 10⁴ - 10⁵ M⁻¹ | |

| Insulin Receptor Affinity | ~30% of human insulin | |

| IGF-1 Receptor Affinity | ~16% of human insulin |

Table 2: Binding Characteristics of this compound

Experimental Protocols

The following sections detail the methodologies for key experiments used to elucidate the structural and functional properties of this compound.

Size-Exclusion Chromatography (SEC) for Analysis of Self-Association

Objective: To determine the oligomeric state (monomer, dimer, hexamer, dihexamer) of this compound under various conditions.

Methodology:

-

System: A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system equipped with a size-exclusion column (e.g., Agilent AdvanceBio SEC or Waters ACQUITY UPLC BEH125 SEC).

-

Mobile Phase: A buffered aqueous solution, pH-adjusted to mimic physiological or formulation conditions. A common mobile phase consists of L-arginine, acetic acid, and acetonitrile. To prevent column degradation from zinc ions in insulin preparations, a chelating agent like EDTA can be included in the mobile phase.

-

Sample Preparation: this compound samples are diluted to the desired concentration in the mobile phase.

-

Chromatographic Conditions: The sample is injected onto the column and eluted isocratically. The flow rate is typically maintained between 0.5 and 1.0 mL/min.

-

Detection: Elution profiles are monitored by UV absorbance at 276 nm.

-

Analysis: The retention time of the peaks is compared to that of molecular weight standards to determine the size and oligomeric state of the insulin species. Earlier elution times correspond to larger molecular weight species (e.g., dihexamers), while later elution times indicate smaller species (e.g., monomers).

X-ray Crystallography for Structural Determination

Objective: To determine the three-dimensional structure of this compound, particularly in its hexameric and dihexameric forms.

Methodology:

-

Crystallization: Crystals of this compound are grown using vapor diffusion (sitting or hanging drop) or microbatch methods. Crystallization conditions, including pH, precipitant concentration (e.g., polyethylene glycol), and the presence of zinc and phenolic ligands, are systematically screened to obtain diffraction-quality crystals.

-

Data Collection: A single crystal is mounted and exposed to a monochromatic X-ray beam, typically at a synchrotron source. Diffraction patterns are collected as the crystal is rotated.

-

Data Processing: The diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the diffracted X-ray spots.

-

Structure Solution and Refinement: The phase information is determined using methods like molecular replacement, using a known insulin structure as a model. The initial model is then refined against the experimental data to generate a final, high-resolution three-dimensional structure of the this compound molecule and its assembly.

Surface Plasmon Resonance (SPR) for Albumin Binding Kinetics

Objective: To quantify the binding affinity and kinetics of this compound to human serum albumin (HSA).

Methodology:

-

System: A surface plasmon resonance instrument (e.g., Biacore).

-

Sensor Chip Preparation: Human serum albumin (the ligand) is immobilized onto the surface of a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

-

Binding Analysis: Solutions of this compound (the analyte) at various concentrations are flowed over the immobilized HSA surface. The binding of this compound to HSA causes a change in the refractive index at the sensor surface, which is detected in real-time as a change in resonance units (RU).

-

Kinetic Analysis: The association rate (ka) is determined from the initial phase of the binding curve, and the dissociation rate (kd) is determined from the dissociation phase when the analyte solution is replaced with buffer.

-

Affinity Determination: The equilibrium dissociation constant (Kd) is calculated as the ratio of the dissociation and association rates (kd/ka). A lower Kd value indicates a higher binding affinity.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling of Albumin Binding

Objective: To determine the thermodynamic parameters (enthalpy, entropy, and stoichiometry) of the interaction between this compound and human serum albumin.

Methodology:

-

System: An isothermal titration calorimeter.

-

Sample Preparation: A solution of human serum albumin is placed in the sample cell, and a solution of this compound is loaded into the injection syringe. Both solutions are prepared in the same buffer to minimize heats of dilution.

-

Titration: Small aliquots of the this compound solution are injected into the HSA solution. The heat change associated with each injection is measured.

-

Data Analysis: The heat change per injection is plotted against the molar ratio of this compound to HSA. The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site or two-site binding model) to determine the binding constant (Ka), the stoichiometry of binding (n), and the enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy of binding (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.

Mandatory Visualizations

Signaling Pathway

References

Acylation of Insulin: A Technical Guide to Prolonged Pharmacokinetics

For Researchers, Scientists, and Drug Development Professionals

Introduction

The modification of insulin through acylation has revolutionized the management of diabetes by enabling the development of long-acting and ultra-long-acting insulin analogs. This chemical modification strategy primarily aims to extend the pharmacokinetic (PK) profile of insulin, thereby providing a more stable and prolonged glucose-lowering effect. This guide delves into the core principles of insulin acylation, its profound impact on pharmacokinetics, the experimental methodologies used for characterization, and the underlying signaling pathways.

The Mechanism of Protraction via Acylation

The primary mechanism by which acylation prolongs the action of insulin is through two key non-covalent interactions: self-association at the subcutaneous injection site and reversible binding to serum albumin.[1][2]

-

Self-Association: Upon subcutaneous injection, acylated insulin analogs have a propensity to form multi-hexameric structures. This self-association creates a depot at the injection site, from which the insulin monomers are slowly released into the circulation. For instance, insulin degludec forms soluble multi-hexamers after injection, which contributes to its ultra-long duration of action.[3][4][5]

-

Albumin Binding: The fatty acid moiety introduced during acylation facilitates the reversible binding of insulin to serum albumin. Albumin, being a long-circulating and abundant plasma protein, acts as a carrier and reservoir for the acylated insulin, effectively slowing its clearance from the bloodstream and prolonging its half-life. The affinity for albumin is a critical determinant of the protraction mechanism.

Impact on Pharmacokinetics: A Comparative Analysis

The acylation strategy has led to the development of several successful long-acting insulin analogs, most notably insulin detemir, insulin degludec, and the once-weekly insulin icodec. The specific nature of the acyl chain and any linker molecules significantly influences their pharmacokinetic profiles.

Table 1: Pharmacokinetic Parameters of Acylated Insulin Analogs

| Parameter | This compound | Insulin Degludec | Insulin Icodec |

| Acylation Moiety | Myristic acid (C14 fatty acid) attached to LysB29 | Hexadecanedioic acid via a γ-L-glutamic acid linker to LysB29 | 1,20-icosanedioic acid (C20) via a linker to LysB29 |

| Half-life (t½) | ~5-7 hours (dose-dependent) | ~25 hours | ~196 hours (in humans) |

| Time to Maximum Concentration (Tmax) | 6-8 hours | ~9 hours | ~16-21 hours |

| Area Under the Curve (AUC) | Dose-proportional | Dose-proportional | Dose-proportional |

| Mechanism of Protraction | Dihexamerization and albumin binding | Multi-hexamer formation and albumin binding | Strong albumin binding and reduced receptor affinity |

Data compiled from multiple sources.

Table 2: Albumin and Insulin Receptor Binding Affinities

| Insulin Analog | Albumin Binding Affinity (Association Constant Ka) | Relative Insulin Receptor Affinity (% of Human Insulin) |

| Human Insulin | Negligible | 100% |

| This compound | High (in the order of 10^4-10^5 M-1) | Lower than human insulin |

| Insulin Degludec | Very High | ~5.5% (without chemical modification) |

| Insulin Icodec | Extremely High | ~0.03% (in the presence of 1.5% HSA) |

Data compiled from multiple sources.

Experimental Protocols

A comprehensive evaluation of acylated insulin analogs involves a suite of biophysical and physiological assays. Below are detailed methodologies for key experiments.

Insulin Acylation

Objective: To covalently attach a fatty acid to a specific amino acid residue of the insulin molecule, typically the ε-amino group of LysB29.

Materials:

-

Human insulin or insulin analog

-

N-hydroxysuccinimide (NHS) ester of the desired fatty acid (e.g., palmitic acid-NHS)

-

Dimethyl sulfoxide (DMSO)

-

Aqueous buffer (e.g., sodium bicarbonate buffer, pH 8.5)

-

Quenching solution (e.g., Tris-HCl)

-

Purification system (e.g., reversed-phase HPLC)

Procedure:

-

Dissolve the insulin in the aqueous buffer to a final concentration of 1-5 mg/mL.

-

Dissolve the fatty acid-NHS ester in DMSO to prepare a stock solution.

-

Slowly add the fatty acid-NHS ester solution to the insulin solution while gently stirring. The molar ratio of the NHS ester to insulin is typically optimized to achieve mono-acylation.

-

Allow the reaction to proceed at room temperature for 1-4 hours.

-

Quench the reaction by adding the quenching solution.

-

Purify the acylated insulin using reversed-phase HPLC to separate it from unreacted insulin and di- or tri-acylated products.

-

Lyophilize the purified fractions containing the desired mono-acylated insulin.

-

Confirm the product identity and purity using mass spectrometry and analytical HPLC.

Size-Exclusion Chromatography (SEC)

Objective: To determine the oligomeric state and self-association properties of acylated insulin under different conditions.

Materials:

-

Agilent 1100/1200 HPLC system or equivalent

-

SEC column (e.g., Agilent AdvanceBio SEC 130 Å)

-

Mobile phase (e.g., 200 mL of anhydrous acetic acid, 300 mL of acetonitrile, and 400 mL of water, adjusted to pH 3.0 with concentrated ammonia, and diluted to 1,000.0 mL with water)

-

UV detector (280 nm)

-

Multi-angle light scattering (MALS) detector (optional, for absolute molecular weight determination)

-

Acylated insulin samples

Procedure:

-

Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.

-

Prepare insulin samples at various concentrations in the mobile phase or other relevant buffers (e.g., simulating pharmaceutical formulation or physiological conditions).

-

Centrifuge the samples to remove any aggregates before injection.

-

Inject a defined volume (e.g., 50 µL) of the sample onto the column.

-

Monitor the elution profile using the UV detector.

-

If using a MALS detector, collect the light scattering data simultaneously.

-

Analyze the chromatograms to determine the retention times and peak areas of different oligomeric species (monomers, dimers, hexamers, multi-hexamers).

-

Calculate the weight-average molecular weight from the MALS data to confirm the oligomeric state.

Circular Dichroism (CD) Spectroscopy

Objective: To assess the secondary structure of acylated insulin and detect any conformational changes upon acylation or changes in solution conditions.

Materials:

-

CD spectrometer

-

High-transparency quartz cuvettes (e.g., 0.1 cm path length)

-

Acylated insulin samples

-

Buffer solutions (optically inactive, e.g., phosphate buffer)

Procedure:

-

Prepare insulin samples in the desired buffer at a concentration suitable for CD analysis (typically 0.1-0.2 mg/mL).

-

Obtain a baseline spectrum of the buffer in the far-UV region (e.g., 190-250 nm).

-

Record the CD spectrum of the insulin sample under the same conditions.

-

Subtract the baseline spectrum from the sample spectrum.

-

Analyze the resulting spectrum to estimate the percentages of α-helix, β-sheet, and random coil structures using deconvolution software.

Euglycemic Clamp

Objective: To determine the in vivo pharmacokinetic and pharmacodynamic profile of acylated insulin.

Materials:

-

Acylated insulin for injection

-

Glucose solution (e.g., 20% dextrose)

-

Infusion pumps

-

Blood glucose monitoring system

-

Catheters for infusion and blood sampling

-

(Optional) Radio-labeled tracers for assessing glucose turnover

Procedure:

-

Fast the subjects (animal or human) overnight.

-

Insert two intravenous catheters: one for glucose and insulin infusion, and the other for blood sampling.

-

Administer a single subcutaneous dose of the acylated insulin.

-

Monitor blood glucose levels frequently (e.g., every 5-10 minutes).

-

Infuse the glucose solution at a variable rate to maintain a constant blood glucose level (euglycemia).

-

The glucose infusion rate (GIR) is adjusted based on the real-time blood glucose measurements. The GIR over time reflects the pharmacodynamic action of the insulin.

-

Collect blood samples at predefined time points to measure the concentration of the acylated insulin (pharmacokinetics).

-

The clamp study is continued until the blood glucose level starts to rise despite the cessation of glucose infusion, indicating the end of the insulin's action.

Signaling Pathways and Experimental Workflows

The biological effects of insulin, including its acylated analogs, are mediated through the insulin receptor signaling pathway. Understanding this pathway is crucial for evaluating the efficacy and potential mitogenic effects of new insulin analogs.

Caption: Insulin signaling cascade.

The experimental workflow for characterizing a novel acylated insulin analog typically follows a logical progression from in vitro characterization to in vivo studies.

Caption: Characterization workflow.

Conclusion

The acylation of insulin represents a cornerstone of modern diabetes therapy, enabling the design of long-acting analogs with improved pharmacokinetic profiles that offer greater glycemic control and convenience for patients. A thorough understanding of the underlying mechanisms of protraction, coupled with rigorous experimental characterization, is essential for the continued development of novel and improved acylated insulin therapies. This guide provides a foundational overview of these critical aspects for professionals in the field of drug development and diabetes research.

References

Preclinical Pharmacology and Toxicology of Insulin Detemir: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Insulin detemir is a long-acting, soluble human insulin analog designed to provide a basal level of insulin with a prolonged and predictable duration of action. Its unique protraction mechanism is based on the acylation of the lysine residue at position B29 with a 14-carbon myristic fatty acid. This structural modification facilitates reversible binding to albumin and promotes self-association at the subcutaneous injection site, both of which delay its absorption and clearance.[1][2] Preclinical studies have characterized its distinct pharmacokinetic and pharmacodynamic profiles, demonstrating a lower affinity for the insulin receptor compared to human insulin, yet full efficacy in metabolic activity.[3][4] Toxicological assessments have established a safety profile comparable to human insulin, with no evidence of genotoxicity or significant mitogenic potential. This guide provides an in-depth summary of the preclinical pharmacology and toxicology of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism and the methodologies used in its evaluation.

Mechanism of Action: A Dual Protraction Strategy

This compound's extended duration of action is not based on a crystalline suspension but on two key molecular modifications that delay its availability to target tissues:

-

Self-Association at the Injection Site: Following subcutaneous injection, the myristic acid side chains on this compound molecules promote the formation of hexameric and di-hexameric complexes. This creates a depot from which the this compound monomers slowly dissociate to be absorbed into the circulation.

-

Reversible Albumin Binding: Once absorbed into the interstitial fluid and bloodstream, the fatty acid side chain allows this compound to reversibly bind to albumin. Over 98% of this compound in circulation is bound to albumin. This plasma protein binding acts as a buffer, further slowing the distribution to target tissues and prolonging its action profile.

Preclinical Pharmacology

Pharmacodynamics

The pharmacodynamic properties of this compound have been characterized through receptor binding assays and in vivo metabolic studies. While it exhibits a lower binding affinity for the insulin receptor than human insulin, it acts as a full agonist, achieving equivalent metabolic effects at adjusted concentrations.

Table 1: Receptor Binding Affinity of this compound

| Receptor | Relative Affinity vs. Human Insulin (100%) | Reference |

| Insulin Receptor (IR) | ~30% | |

| Insulin-like Growth Factor-1 Receptor (IGF-1R) | ~16% |

-

Objective: To determine the relative binding affinity of this compound for the insulin receptor (IR) and IGF-1 receptor (IGF-1R) compared to human insulin.

-

Materials:

-

Cell membranes prepared from cells overexpressing human IR or IGF-1R (e.g., CHO-hIR cells).

-

Radiolabeled ligand (e.g., 125I-labeled human insulin).

-

Unlabeled competitors: Human insulin (as reference), this compound.

-

Binding buffer (e.g., HEPES buffer).

-

-

Procedure:

-

A constant amount of cell membranes and radiolabeled ligand is incubated in the binding buffer.

-

Increasing concentrations of unlabeled competitors (human insulin or this compound) are added to the incubation mixture.

-

The mixture is incubated to allow competitive binding to reach equilibrium.

-

The membrane-bound radioactivity is separated from the free ligand by centrifugation or filtration.

-

The radioactivity of the membrane pellet is measured using a gamma counter.

-

-

Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. The relative affinity is calculated as (IC50 of reference / IC50 of test compound) x 100%.

In Vivo Metabolic Effect

Preclinical studies in various animal models, including healthy cats and dogs, have confirmed the prolonged and relatively flat action profile of this compound. The euglycemic clamp technique is the gold standard for assessing the pharmacodynamic profile of insulins.

Table 2: Pharmacodynamic Parameters of this compound in Animal Models (Single SC Dose)

| Species | Dose | Onset of Action (hours) | Time to Peak Action (hours) | Duration of Action (hours) | Reference |

| Healthy Cats | 0.5 U/kg | 1.8 ± 0.8 | 6.9 ± 3.1 | 13.5 ± 3.5 | |

| Healthy Dogs | 0.1 U/kg (2.4 nmol/kg) | 0.6 (0.6-1.2) | 4.3 (2.9-7.4) | 10.8 (8.8-14.8) | |

| Pigs | Not Specified | ~2.0 (T50% disappearance) | Not Specified | >10 (T50% disappearance) |

Data presented as mean ± SD or median [range].

-

Objective: To quantify the time-action profile of this compound by measuring the glucose infusion rate (GIR) required to maintain a constant blood glucose level.

-

Animal Model: Healthy, conscious animals (e.g., dogs, cats, or pigs) are typically used.

-

Procedure:

-

Animal Preparation: Animals are fasted overnight. Catheters are placed for blood sampling and for infusion of insulin and glucose.

-

Basal Period: A baseline blood glucose level is established.

-

Insulin Administration: A single subcutaneous dose of this compound is administered.

-

Clamping: Blood glucose is monitored frequently (e.g., every 5-10 minutes). A variable rate infusion of a dextrose solution is initiated and adjusted to maintain the blood glucose concentration at the basal level (euglycemia).

-

Duration: The clamp is continued until the GIR returns to baseline, indicating the end of the insulin's action.

-

-

Data Analysis: The GIR is plotted against time. Key parameters such as onset of action, time to peak effect (T-GIRmax), and duration of action are derived from this curve.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by slow absorption and a long terminal half-life, consistent with its protraction mechanism.

Table 3: Pharmacokinetic Parameters of this compound in Humans (for reference)

| Parameter | Value | Reference |

| Bioavailability | ~60% | |

| Time to Maximum Concentration (Tmax) | 6 - 8 hours | |

| Apparent Volume of Distribution (Vd/F) | ~0.1 L/kg | |

| Terminal Half-life (T½) | 5 - 7 hours (dose-dependent) | |

| Protein Binding (Albumin) | >98% |

-

Objective: To determine the pharmacokinetic profile (absorption, distribution, elimination) of this compound after subcutaneous administration.

-

Animal Model: Species such as pigs or dogs are commonly used.

-

Procedure:

-

Dosing: A single subcutaneous dose of this compound is administered to a cohort of animals.

-

Blood Sampling: Serial blood samples are collected at predefined time points (e.g., pre-dose, and at multiple intervals up to 24-48 hours post-dose).

-

Sample Processing: Plasma is separated by centrifugation and stored frozen until analysis.

-

Bioanalysis: Plasma concentrations of this compound are quantified using a validated analytical method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

-

-

Data Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental pharmacokinetic modeling to calculate parameters like Tmax, Cmax, AUC (Area Under the Curve), T½, and bioavailability (if an intravenous dose group is included).

Preclinical Toxicology

A comprehensive set of toxicology studies was conducted to evaluate the safety of this compound. These studies found no unexpected toxicities, with the primary observed effect being hypoglycemia, an extension of its pharmacological action.

Table 4: Summary of Preclinical Toxicology Findings for this compound

| Study Type | Species | Dose Levels | Key Findings & Remarks | Reference(s) |

| Acute Toxicity | Mice, Rats | Single SC doses | Low acute toxicity. Primary effects related to hypoglycemia. | |

| Chronic Toxicity (6-month) | Rats | Up to 300 nmol/kg/day (SC) | No treatment-related effects on body weight, hematology, or ophthalmoscopy. NOAEL was 96 nmol/kg/day. | |

| Dogs | Up to 7.2 nmol/kg/day (SC) | Increased adrenal weight observed at higher doses, similar to NPH insulin, without associated microscopic changes. | ||

| Genotoxicity | In vitro (Human lymphocytes) | Up to 7500 nM | No evidence of mutagenic activity (chromosomal aberration test). | |

| In vivo (Mouse micronucleus) | Up to 7500 nM/kg | No evidence of mutagenic activity. | ||

| Carcinogenicity | (Not explicitly detailed in preclinical results, but clinical meta-analyses show no increased risk) | N/A | Retrospective analyses of clinical trial data show a lower or similar cancer risk compared to NPH insulin and insulin glargine. | |

| Reproductive & Developmental Toxicity | Rats (Fertility & Embryonic Dev.) | Up to 300 nmol/kg/day | Visceral anomalies observed at 150 and 300 nmol/kg/day. Effects were similar to human insulin. | |

| Rabbits (Organogenesis) | Up to 900 nmol/kg/day | Increased incidence of gall bladder abnormalities at the highest dose. Effects were similar to human insulin. |

NOAEL: No-Observed-Adverse-Effect Level

Methodological Approaches in Preclinical Toxicology

-

Acute and Chronic Toxicity Studies: These studies are generally conducted in two species (one rodent, one non-rodent) according to international guidelines (e.g., OECD). Animals receive daily doses via the intended clinical route (subcutaneous). Endpoints include clinical observations, body weight, food consumption, hematology, clinical chemistry, organ weights, and histopathology.

-

Genotoxicity: A standard battery of tests is performed to assess mutagenic and clastogenic potential. This typically includes an in vitro bacterial reverse mutation assay (Ames test), an in vitro cytogenetic assay in mammalian cells (e.g., chromosomal aberration), and an in vivo assay in rodents (e.g., micronucleus test).

-

Reproductive and Developmental Toxicology: These studies evaluate effects on fertility, embryonic and fetal development, and pre/postnatal development. Animals are dosed before mating and through gestation and lactation. Key assessments include mating performance, implantation, fetal viability, and examination for external, visceral, and skeletal malformations.

Conclusion

The preclinical data for this compound robustly support its mechanism of action, which relies on self-association and albumin binding to achieve a prolonged and predictable pharmacodynamic profile. It acts as a full, though less potent, agonist at the insulin receptor. The toxicology program revealed no significant safety concerns beyond the expected pharmacological effect of hypoglycemia, establishing a favorable preclinical safety profile. These findings provided a strong foundation for the successful clinical development and therapeutic use of this compound as a basal insulin therapy.

References

- 1. This compound in the Treatment of Type 1 and Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. This compound is a fully efficacious, low affinity agonist at the insulin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: In Vitro Bioassays for Insulin Detemir Activity

Audience: Researchers, scientists, and drug development professionals.

Introduction

Insulin Detemir is a long-acting basal insulin analog used in the management of diabetes mellitus.[1] Its prolonged action is achieved through a unique mechanism involving the attachment of a C14 fatty acid chain to the B29 lysine amino acid.[1][2] This modification promotes self-association of the drug molecules at the subcutaneous injection site and allows for reversible binding to albumin in the bloodstream.[2][3] This binding creates a circulating depot, leading to slow, consistent absorption and a flattened, prolonged pharmacodynamic profile.

The primary activity of this compound, like endogenous insulin, is the regulation of glucose metabolism. This is initiated by its binding to the insulin receptor (IR), a receptor tyrosine kinase. The binding affinity of this compound for the insulin receptor is lower than that of human insulin. Given its mechanism of action, robust and reliable in vitro bioassays are essential for confirming the biological activity, potency, and consistency of this compound preparations during drug development and for quality control purposes.

This document provides detailed protocols for three key in vitro bioassays to assess the activity of this compound: a receptor binding assay, a cell-based receptor phosphorylation assay, and a glucose uptake assay.

Insulin Receptor Signaling Pathway

The biological effects of this compound are mediated through the insulin receptor signaling cascade. Understanding this pathway is fundamental to the design and interpretation of in vitro bioassays.

-

Receptor Binding and Activation: this compound binds to the extracellular alpha subunits of the insulin receptor.

-

Autophosphorylation: This binding induces a conformational change, activating the intrinsic tyrosine kinase activity of the transmembrane beta subunits. This leads to the autophosphorylation of several tyrosine residues in the kinase domain (e.g., Tyr1146, Tyr1150, Tyr1151).

-

Downstream Signaling: The phosphorylated receptor acts as a docking site for intracellular substrate proteins, primarily Insulin Receptor Substrates (IRS) and Shc. This triggers two main signaling branches:

-

PI3K/Akt Pathway: This pathway is responsible for most of insulin's metabolic effects. Activated IRS proteins recruit and activate Phosphoinositide 3-kinase (PI3K), which in turn activates Akt (Protein Kinase B). Activated Akt mediates the translocation of glucose transporter 4 (GLUT4) to the plasma membrane in muscle and fat cells, facilitating glucose uptake.

-

Ras/MAPK Pathway: This pathway is primarily involved in regulating gene expression and cell growth. It is activated via Grb2 binding to phosphorylated Shc or IRS proteins.

-

Caption: Insulin receptor signaling cascade.

Experimental Protocols

The following protocols describe methods to quantify the in vitro activity of this compound at different stages of the signaling pathway.

Protocol 1: Receptor Binding Affinity Assay

This competitive binding assay determines the affinity (Kd) of this compound for the human insulin receptor compared to a reference standard, such as human insulin. The assay typically uses radiolabeled insulin and recombinant human insulin receptors.

Methodology:

-

Plate Coating: Coat microtiter plates overnight at 4°C with an anti-insulin receptor antibody.

-

Blocking: Wash the plates and block non-specific binding sites with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Receptor Immobilization: Add soluble recombinant human insulin receptor to the wells and incubate for 2-4 hours at room temperature to allow capture by the antibody.

-

Competitive Binding:

-

Prepare serial dilutions of unlabeled this compound and the reference standard (e.g., human insulin).

-

In the prepared wells, add a constant, known concentration of radiolabeled insulin (e.g., ¹²⁵I-[TyrA14]-insulin) along with the varying concentrations of unlabeled this compound or the reference standard.

-

Incubate for a defined period (e.g., 2.5 hours at 15°C) to reach binding equilibrium.

-

-

Washing: Wash the plates extensively with cold wash buffer to remove unbound insulin.

-

Detection: Measure the radioactivity in each well using a gamma counter.

-

Data Analysis: Plot the percentage of bound radiolabeled insulin against the logarithm of the unlabeled insulin concentration. Use non-linear regression to fit the data to a one-site competition model and determine the IC50 (concentration of unlabeled insulin that displaces 50% of the radiolabeled insulin). The dissociation constant (Kd) can then be calculated.

Protocol 2: Insulin Receptor Phosphorylation Assay (Cell-Based)

This assay quantifies the ability of this compound to induce insulin receptor autophosphorylation, the first step in signal transduction. An in-cell western or sandwich ELISA format is commonly used.

Methodology:

-

Cell Culture and Seeding:

-

Use a cell line overexpressing the human insulin receptor (e.g., CHO-IR cells).

-

Culture cells to 80-95% confluency.

-

Seed the cells into 96-well plates at a predetermined density and incubate for 48 hours.

-

-

Serum Starvation: Before stimulation, serum-starve the cells for 2-4 hours in a serum-free medium to reduce basal receptor phosphorylation.

-

Insulin Stimulation:

-

Prepare serial dilutions of this compound and a reference standard in serum-free medium.

-

Remove the starvation medium and add the insulin dilutions to the cells.

-

Incubate for a short period (e.g., 15-20 minutes) at 37°C.

-

-

Cell Lysis (for ELISA) or Fixation/Permeabilization (for In-Cell Western):

-

ELISA: Aspirate the medium, wash with cold PBS, and add lysis buffer. Centrifuge the lysates to pellet cell debris.

-

In-Cell Western: Aspirate the medium and fix the cells (e.g., with 4% paraformaldehyde), followed by permeabilization (e.g., with Triton X-100).

-

-

Detection (Sandwich ELISA Method):

-

Transfer cell lysates to a 96-well plate pre-coated with a capture antibody against the insulin receptor β-subunit.

-

Incubate to allow receptor capture.

-

Wash the wells and add a detection antibody that specifically recognizes a phosphorylated tyrosine residue (e.g., anti-phospho-Tyr1146 or Tyr1158). This antibody is typically conjugated to an enzyme like HRP.

-

Wash away the unbound detection antibody and add a colorimetric substrate (e.g., TMB).

-

Stop the reaction and measure the absorbance at 450 nm.

-

-

Data Analysis: Generate a four-parameter logistic (4PL) dose-response curve by plotting the absorbance against the logarithm of the insulin concentration. Determine the EC50 value (the concentration that produces 50% of the maximal response) for both this compound and the reference standard. The relative potency can be calculated from these values.

Protocol 3: Glucose Uptake Assay (Cell-Based)

This assay measures a key downstream metabolic effect of insulin receptor activation: the transport of glucose into cells. It is commonly performed using 3T3-L1 adipocytes.

Methodology:

-

Cell Culture and Differentiation: Culture 3T3-L1 fibroblasts and differentiate them into mature adipocytes (typically takes >10 days).

-

Serum Starvation: Wash the differentiated adipocytes and serum-starve them in Krebs-Ringer-HEPES (KRH) buffer containing 0.5% BSA for at least 2 hours.

-

Insulin Stimulation: Wash the cells with KRH buffer and then treat with various concentrations of this compound or a reference standard for a defined period (e.g., 10-30 minutes).

-

Glucose Uptake: Add a radiolabeled glucose analog, such as 2-deoxy-D-[³H]-glucose, to the wells and incubate for a short, precise time (e.g., 5-10 minutes).

-

Termination and Washing: Stop the uptake by aspirating the medium and washing the cells rapidly three times with ice-cold PBS to remove extracellular radiolabeled glucose.

-

Cell Lysis: Lyse the cells in a lysis buffer (e.g., 0.1% SDS).

-

Detection: Transfer an aliquot of the cell lysate to a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Normalize the counts per minute (CPM) to the total protein content in each well. Plot the normalized CPM against the logarithm of the insulin concentration to generate a dose-response curve and determine the EC50 for glucose uptake.

Data Presentation

Quantitative data from the bioassays should be summarized for clear comparison.

| Parameter | Assay Type | Typical Value (this compound) | Typical Value (Human Insulin) | Reference |

| Binding Affinity (Kd) | Receptor Binding | ~0.54 nM | ~0.10 nM | |

| Relative Affinity | Receptor Binding | ~18% | 100% | |

| EC50 | Receptor Phosphorylation | Analyte-specific | Analyte-specific | |

| EC50 | Glucose Uptake | Analyte-specific | Analyte-specific |

Note: EC50 values are highly dependent on the specific cell line, reagents, and experimental conditions and should be determined relative to a concurrently run reference standard.

Experimental Workflow Visualization

The general workflow for cell-based bioassays like the receptor phosphorylation and glucose uptake assays can be visualized as follows.

Caption: General workflow for cell-based in vitro bioassays.

References

Application Notes and Protocols for Cell-Based Assays to Determine Insulin Detemir Potency

For Researchers, Scientists, and Drug Development Professionals

Introduction

Insulin Detemir is a long-acting basal insulin analog designed to provide a steady, prolonged insulin effect. Its unique mechanism of action involves the acylation of the insulin molecule, which promotes self-association and reversible binding to albumin.[1][2][3] This results in a delayed absorption and a flattened pharmacodynamic profile compared to human insulin. Accurate and reliable measurement of this compound's biological potency is critical for quality control, lot release, and characterization of biosimilars.

Cell-based assays have emerged as a robust and physiologically relevant alternative to animal-based testing for determining the potency of insulin analogs.[4] These in vitro methods assess the biological activity of this compound by measuring key events in the insulin signaling cascade, providing a more mechanistic understanding of its action. This document provides detailed application notes and protocols for three key cell-based assays for measuring this compound potency: the In-Cell Western™ Assay for Insulin Receptor Phosphorylation, the Adipocyte Lipogenesis Assay, and the 3T3-L1 Glucose Uptake Assay.

Key Cell-Based Assays for this compound Potency

Several cell-based assays can be employed to quantify the biological activity of this compound. The choice of assay depends on the specific aspect of insulin action being investigated.

-

In-Cell Western™ Assay (Insulin Receptor Phosphorylation): This high-throughput assay directly measures the initial and critical step in the insulin signaling cascade: the autophosphorylation of the insulin receptor (IR).[5] It is a sensitive and specific method for determining the potency of insulin analogs that act through the IR.

-

Adipocyte Lipogenesis Assay: This assay measures a key metabolic effect of insulin: the synthesis of lipids (lipogenesis) in adipocytes. It provides a functional readout of the downstream consequences of insulin receptor activation.

-

3T3-L1 Glucose Uptake Assay: This assay quantifies the insulin-stimulated uptake of glucose into adipocytes, a primary physiological function of insulin. It is a widely used and physiologically relevant method for assessing insulin potency.

Data Presentation

The following tables summarize quantitative data for this compound's potency and receptor binding characteristics as determined by various in vitro assays.

Table 1: In Vitro Potency of this compound Relative to Human Insulin

| Assay Type | Cell Line/System | Albumin Concentration | Relative Potency (%) | Reference |

| Receptor Binding | CHO-hIR | 0% | 17 | |

| Receptor Binding | CHO-hIR | 1% | 6 | |

| Receptor Binding | CHO-hIR | 4.5% | 3 | |

| Lipogenesis | Primary Rat Adipocytes | 0% | 26 | |

| In-Cell Western™ | Not Specified | Not Specified | 90-105 (relative to standard) |

Table 2: Insulin Receptor and IGF-1 Receptor Binding Affinity of this compound

| Receptor | Ligand | Relative Binding Affinity (% of Human Insulin) | Reference |

| Insulin Receptor (IR-A) | This compound | 16 | |

| Insulin Receptor (IR-B) | This compound | 17 | |

| IGF-1 Receptor | This compound | 13 | |

| Insulin Receptor | This compound | ~30 |

Signaling Pathway

The following diagram illustrates the insulin receptor signaling pathway, which is initiated by the binding of this compound.

Caption: Insulin Receptor Signaling Pathway.

Experimental Protocols

In-Cell Western™ Assay for Insulin Receptor Phosphorylation

This protocol describes a method to quantify the potency of this compound by measuring the phosphorylation of the insulin receptor in a cell-based format.

a. Materials

-

Cells overexpressing the human insulin receptor (e.g., CHO-hIR or HEK293-hIR)

-

96-well, black-walled, clear-bottom microplates

-

Cell culture medium (e.g., Ham's F-12 with GlutaMax)

-

Fetal Bovine Serum (FBS)

-

This compound standard and test samples

-

Human Insulin reference standard

-

Phosphate Buffered Saline (PBS)

-

Formaldehyde (16%, methanol-free)

-

Triton™ X-100

-

Blocking Buffer (e.g., LI-COR® Odyssey® Blocking Buffer or 3% BSA in PBS)

-

Primary Antibody: Rabbit anti-phospho-Insulin Receptor β (Tyr1150/1151)

-

Primary Antibody: Mouse anti-Insulin Receptor β

-

Secondary Antibody: IRDye® 800CW Goat anti-Rabbit IgG

-

Secondary Antibody: IRDye® 680RD Goat anti-Mouse IgG

-

Normalization Stain (e.g., CellTag™ 700 Stain)

-

Infrared imaging system (e.g., LI-COR® Odyssey®)

b. Experimental Workflow

Caption: In-Cell Western™ Assay Workflow.

c. Detailed Procedure

-

Cell Seeding: Seed CHO-hIR cells in a 96-well plate at a density of 30,000 cells/well and culture for 48 hours.

-

Serum Starvation: Remove the culture medium and wash the cells with PBS. Add serum-free medium and incubate for 3-5 hours at 37°C.

-

Insulin Treatment: Prepare serial dilutions of this compound and the human insulin reference standard. Add the insulin solutions to the cells and incubate for 15 minutes at 37°C.

-

Fixation: Remove the treatment solution and add 4% formaldehyde in PBS. Incubate for 20 minutes at room temperature.

-

Permeabilization: Wash the cells with PBS containing 0.1% Triton X-100.

-

Blocking: Add blocking buffer and incubate for 1.5 hours at room temperature.

-

Primary Antibody Incubation: Add a cocktail of the anti-phospho-IR and anti-total-IR primary antibodies diluted in antibody dilution buffer. Incubate overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells and add the fluorescently labeled secondary antibodies. Incubate for 1 hour at room temperature, protected from light.

-

Imaging and Analysis: Wash the cells and acquire images using an infrared imaging system. Quantify the fluorescence intensity for both phosphorylated and total IR. Normalize the phospho-IR signal to the total IR signal. Plot the normalized signal against the logarithm of the insulin concentration and fit a four-parameter logistic curve to determine the EC50 value.

Adipocyte Lipogenesis Assay

This protocol measures the metabolic activity of this compound by quantifying its ability to stimulate the synthesis of lipids in adipocytes.

a. Materials

-

3T3-L1 preadipocytes

-

Differentiation medium (containing isobutylmethylxanthine (IBMX), dexamethasone, and insulin)

-

Adipocyte maintenance medium

-

Krebs-Ringer bicarbonate buffer (KRB)

-

[3H]-glucose or [14C]-acetate

-

Scintillation fluid and counter

-

This compound standard and test samples

-

Human Insulin reference standard

b. Experimental Workflow

Caption: Adipocyte Lipogenesis Assay Workflow.

c. Detailed Procedure

-

Cell Differentiation: Culture 3T3-L1 preadipocytes to confluence and induce differentiation using differentiation medium. Maintain the cells in adipocyte maintenance medium until they become mature adipocytes (8-12 days).

-